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Introduction

Sodium copper chlorophyllin (SCC), a semi-synthetic mixture derived from chlorophyll, has a

long history of use as a color additive in food, drugs, and cosmetics.[1][2] Its water-soluble

nature and stability have made it a popular green pigment.[3][4] Beyond its coloring properties,

SCC has garnered significant interest for its potential health benefits, including antioxidant,

anti-inflammatory, and anticarcinogenic activities.[3][5][6] This technical guide provides an in-

depth review of the biocompatibility and safety profile of sodium copper chlorophyllin, drawing

from a comprehensive analysis of preclinical and clinical data. The information is intended for

researchers, scientists, and professionals involved in drug development and safety

assessment.

Physicochemical Properties and Regulatory Status
Sodium copper chlorophyllin is a complex of sodium copper salts of chlorophyllins, where the

magnesium atom in the chlorophyll molecule is replaced by copper, and the phytyl tail is

removed.[1][7] This modification enhances its stability and water solubility.[3]

Regulatory Landscape:

The U.S. Food and Drug Administration (FDA) has permanently listed sodium copper

chlorophyllin as a color additive exempt from certification for specific uses.[8] For instance, its

use is permitted in citrus-based dry beverage mixes at a concentration not exceeding 0.2%.[2]

[9][10] It is also approved for use in dentifrices (drugs and cosmetics) at concentrations up to
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0.1%.[2][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also

evaluated its safety and established an Acceptable Daily Intake (ADI).[7][11]

Toxicological Profile
A substantial body of evidence from in vitro, preclinical, and clinical studies has established a

favorable safety profile for sodium copper chlorophyllin.

Acute, Sub-acute, and Chronic Toxicity
Oral administration of sodium copper chlorophyllin is associated with low acute toxicity.[7]

Studies in mice have shown no ill effects at doses of 2500 mg/kg body weight for seven days.

[7] Similarly, a recent preclinical study conducted under Good Laboratory Practice (GLP)

conditions following OECD guidelines found that a dose of up to 5000 mg/kg body weight was

well-tolerated in mice without any signs of toxicity or mortality.[12][13]

Sub-acute and long-term studies in rats have further demonstrated its safety. In a 28-day study,

rats administered oral doses of up to 1000 mg/kg body weight daily showed no abnormal

clinical signs, alterations in body weight, or food consumption.[12] A long-term study where rats

were fed diets containing up to 3% potassium sodium chlorophyllin copper complex over their

lifespan revealed no adverse effects on growth, feed efficiency, hematology, or urinalysis.[7][14]

Table 1: Summary of Toxicological Data for Sodium Copper Chlorophyllin
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Study Type Species
Route of
Administration

Key Findings Reference(s)

Acute Toxicity Mouse Oral

No ill effects

observed at 2500

mg/kg bw for 7

days.

[7]

Mouse Oral

Well-tolerated up

to 5000 mg/kg

bw with no signs

of toxicity or

death.

[12][13]

Rat Oral

No adverse

effects from 2000

mg/kg bw for 18

weeks.

[7][15]

Sub-acute

Toxicity
Rat Oral

No-Observed-

Adverse-Effect

Level (NOAEL)

determined to be

beyond 1000

mg/kg bw in a

28-day study.

[12][13]

Long-term

Toxicity
Rat Dietary

No adverse

effects on

growth,

reproduction, or

organ pathology

at dietary

concentrations

up to 3%

(equivalent to

1500 mg/kg

bw/day) over a

lifetime.

[7][14]
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Acceptable Daily

Intake (ADI)
Human -

0-15 mg/kg bw

established by

JECFA.

[7]

No Observed

Effect Level

(NOEL)

Rat Dietary
1500 mg/kg

bw/day.
[7][16][11]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
The genotoxic potential of sodium copper chlorophyllin has been investigated with mixed

results. While it is generally considered non-mutagenic, one study using the sex-linked

recessive lethal mutations test in Drosophila melanogaster suggested it could be a weak

mutagen at high concentrations (69, 80, and 100 mM).[17] However, numerous studies have

highlighted its anti-mutagenic and anticarcinogenic properties, primarily through its ability to

form molecular complexes with and neutralize carcinogens.[1][5]

Long-term carcinogenicity studies in animals have not reported evidence of carcinogenicity,

even at doses that caused significant liver and kidney toxicity.[14]

Reproductive and developmental toxicity studies have generally shown no adverse effects. A

study in rats fed diets containing up to 3% potassium sodium chlorophyllin copper complex

showed no impairment of conception.[7] A study in pregnant mice found that chlorophyllin was

not teratogenic or embryo-lethal, though it did increase the frequency of some malformations

when combined with cyclophosphamide.[18]

Pharmacokinetics and Metabolism
Initially, it was thought that sodium copper chlorophyllin was poorly absorbed due to its lack of

apparent toxicity.[1] However, subsequent clinical trials have demonstrated that components of

chlorophyllin, such as copper chlorin e4, are absorbed and can be detected in the serum of

individuals taking chlorophyllin tablets.[1] Studies in rats have shown that after oral

administration, components of SCC can be found in the serum, liver, and kidneys.[19]

Mechanism of Action in Safety and Biocompatibility
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The primary mechanism underlying the safety and potential protective effects of sodium copper

chlorophyllin is its ability to form tight molecular complexes with various chemical carcinogens,

including polycyclic aromatic hydrocarbons from tobacco smoke, heterocyclic amines from

cooked meat, and aflatoxin-B1.[1][5] This binding can interfere with the gastrointestinal

absorption of these carcinogens, thereby reducing their bioavailability and potential to reach

target tissues.[1]

Experimental Protocols
Detailed experimental protocols for toxicological assessments are guided by international

standards, such as those from the Organisation for Economic Co-operation and Development

(OECD).

Acute Oral Toxicity (Following OECD Guideline 423)
This study provides information on the hazardous properties and allows for the substance to be

ranked and classified according to the Globally Harmonized System (GHS).

Animal Selection: Healthy, young adult rodents (typically rats or mice) are used.

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

Dosing: A single oral dose of the test substance is administered. The starting dose is

selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-acute Oral Toxicity (28-Day Study, Following OECD
Guideline 407)
This study provides information on the potential adverse effects of a substance from repeated

oral exposure and can help establish a No-Observed-Adverse-Effect Level (NOAEL).

Animal Selection: Typically, rodents are used.
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Dose Groups: At least three dose groups and a control group are used.

Administration: The test substance is administered orally on a daily basis for 28 days.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements are recorded.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical chemistry analysis. Urine is also collected for urinalysis.

Pathology: All animals undergo a full gross necropsy, and selected organs are weighed.

Histopathological examination is performed on the control and high-dose groups, and on any

organs showing gross lesions.

Visualizations
Diagram 1: Generalized Experimental Workflow for In Vivo Safety Assessment
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A generalized workflow for in vivo safety assessment studies.

Diagram 2: Proposed Mechanism of Carcinogen Detoxification by SCC
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Mechanism of carcinogen detoxification by forming a complex.

Clinical Safety
Sodium copper chlorophyllin has been used clinically for over 50 years with no serious side

effects reported.[1] When taken orally, it may cause green discoloration of urine or feces, and

occasionally diarrhea.[1] Topical applications for skin conditions have been shown to be well-

tolerated, with some reports of mild burning or itching.[1][20]

Conclusion
The comprehensive body of evidence from decades of use and scientific study indicates that

sodium copper chlorophyllin has a high margin of safety for its intended uses. Its

biocompatibility is supported by low oral toxicity, a lack of significant findings in chronic toxicity

and carcinogenicity studies, and a well-established mechanism for mitigating the effects of

certain carcinogens. While some conflicting genotoxicity data exists at high concentrations, the
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overall safety profile is robust, particularly at the levels approved for use in foods, drugs, and

cosmetics. This technical guide summarizes the key safety data, providing a valuable resource

for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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